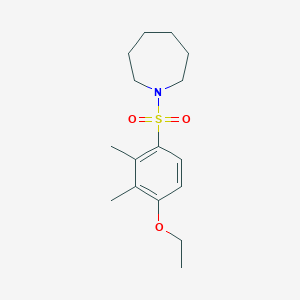
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide, also known as AQ-11, is a chemical compound that has been extensively studied for its potential in scientific research. The compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide works by inhibiting the activity of an enzyme called carbonic anhydrase. This enzyme plays a role in various physiological processes such as acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide can disrupt these processes and lead to the death of cancer cells or the improvement of neurological symptoms.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis. 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has also been extensively studied, with numerous studies demonstrating its potential in various scientific research applications. However, 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide also has some limitations. It may not be suitable for use in certain experiments due to its specific mechanism of action and biochemical effects.
Zukünftige Richtungen
There are several future directions for research on 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide. One area of interest is its potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis. 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide may also have potential as a therapeutic agent for other types of cancer. Further studies are needed to fully understand the mechanism of action and potential applications of 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide in scientific research.
Synthesemethoden
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 8-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential in various scientific research applications. One area of interest is its use in cancer research. Studies have shown that 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H16N2O2S |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-8-9-13(2)16(11-12)22(20,21)19-15-7-3-5-14-6-4-10-18-17(14)15/h3-11,19H,1-2H3 |
InChI-Schlüssel |
AKEILLAQXBVBFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)

![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)


![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)


![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)